5-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE

Catalog No.
S6417530
CAS No.
M.F
C15H17FN4O4S
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-H...

Product Name

5-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE

IUPAC Name

5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-6-methyl-1H-pyrimidine-2,4-dione

Molecular Formula

C15H17FN4O4S

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C15H17FN4O4S/c1-10-13(14(21)18-15(22)17-10)25(23,24)20-8-6-19(7-9-20)12-5-3-2-4-11(12)16/h2-5H,6-9H2,1H3,(H2,17,18,21,22)

InChI Key

NPWQONKUWHWDES-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F

The exact mass of the compound 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-hydroxy-6-methyl-4(3H)-pyrimidinone is 368.09545437 g/mol and the complexity rating of the compound is 695. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxy-6-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound characterized by its unique structure, which includes a piperazine moiety, a sulfonyl group, and a dihydropyrimidinone framework. This compound is notable for its potential pharmaceutical applications due to its diverse biological activities.

Typical of its functional groups. Key reactions include:

  • Nucleophilic substitutions at the sulfonyl group, which can react with nucleophiles to form various derivatives.
  • Hydrolysis of the sulfonamide bond under acidic or basic conditions, potentially yielding piperazine derivatives and sulfonic acids.
  • Condensation reactions involving the hydroxyl group on the dihydropyrimidinone ring, which may lead to the formation of more complex structures.

Research indicates that this compound exhibits various biological activities, including:

  • Antidepressant properties, attributed to the piperazine component which is common in many psychoactive drugs.
  • Antitumor activity, as some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial effects, particularly against certain bacterial strains, suggesting its potential as an antibiotic agent.

The synthesis of 5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxy-6-methyl-3,4-dihydropyrimidin-4-one can be achieved through several methods:

  • Condensation Reactions: Combining 2-hydroxy-6-methyl-3,4-dihydropyrimidin-4-one with a suitable sulfonamide derivative containing a piperazine moiety.
  • Multi-step Synthesis: Starting from readily available piperazine and fluorophenyl derivatives, followed by sulfonation and subsequent cyclization to form the dihydropyrimidinone structure.
  • Use of Catalysts: Employing catalysts such as bases or acids to facilitate the formation of the desired compound under milder conditions.

The potential applications of this compound include:

  • Pharmaceutical Development: As a lead compound for developing new antidepressants or anticancer agents.
  • Chemical Probes: In research settings for studying biological pathways involving piperazine derivatives.
  • Drug Formulations: Due to its solubility and stability, it may be used in various drug formulations.

Interaction studies have revealed that 5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxy-6-methyl-3,4-dihydropyrimidin-4-one interacts with several biological targets:

  • Receptors: It may bind to neurotransmitter receptors due to its structural similarity to known psychoactive compounds.
  • Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways relevant to cancer and depression.

Several compounds share structural similarities with 5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxy-6-methyl-3,4-dihydropyrimidin-4-one. These include:

  • N-[4-(4-fluorophenyl)-5-[2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]-1,3-thiazol-2-yl]piperidine - Exhibits similar biological properties but differs in its thiazole component.
  • N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)butanamide - Shares the piperazine structure but has different substituents affecting its pharmacological profile.
  • 8-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one - Another derivative that highlights the versatility of piperazine-based compounds in medicinal chemistry.

Uniqueness

The uniqueness of 5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxy-6-methyl-3,4-dihydropyrimidin-4-one lies in its specific combination of functional groups that confer distinct biological activities not fully replicated in other similar compounds. Its dual action as both an antidepressant and potential anticancer agent makes it particularly noteworthy for further research and development.

XLogP3

0.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

368.09545437 g/mol

Monoisotopic Mass

368.09545437 g/mol

Heavy Atom Count

25

Dates

Last modified: 04-15-2024

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